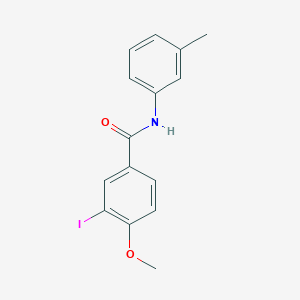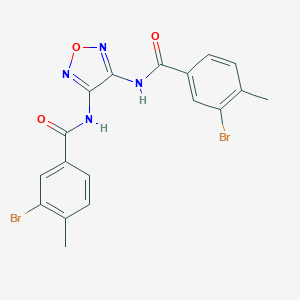![molecular formula C23H24N2O5S B320185 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320185.png)
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group, an ethylanilino moiety, and a methoxyphenoxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:
-
Formation of the Ethylanilino Intermediate
Starting Materials: Ethylaniline and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane, under basic conditions using a base such as triethylamine.
Process: Ethylaniline reacts with sulfonyl chloride to form the ethylanilino sulfonyl intermediate.
-
Coupling with 4-Methoxyphenoxyacetic Acid
Starting Materials: The ethylanilino sulfonyl intermediate and 4-methoxyphenoxyacetic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Process: The intermediate reacts with 4-methoxyphenoxyacetic acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification Techniques: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.
Products: Reduction can convert sulfonyl groups to thiols or other reduced forms.
-
Substitution
Reagents: Nucleophiles like amines or alkoxides.
Conditions: Often performed in polar solvents at elevated temperatures.
Products: Substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
-
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
-
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.
Protein Binding: Used in studies involving protein-ligand interactions.
-
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
-
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals.
Mécanisme D'action
The mechanism by which N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Interactions: Forming hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
N-{4-[(methylamino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Difference: Contains a methylamino group instead of an ethylanilino group.
Uniqueness: The ethylanilino group in N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide may confer different binding properties and reactivity.
-
N-{4-[(propylanilino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Difference: Contains a propylanilino group instead of an ethylanilino group.
Uniqueness: The length of the alkyl chain can affect the compound’s solubility and interaction with biological targets.
-
N-{4-[(butylanilino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Difference: Contains a butylanilino group instead of an ethylanilino group.
Uniqueness: The bulkier butyl group may influence the compound’s steric interactions and overall activity.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique structure allows it to participate in diverse chemical reactions and interact with a range of biological targets, making it a valuable tool for researchers and industrial applications.
Propriétés
Formule moléculaire |
C23H24N2O5S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-3-25(19-7-5-4-6-8-19)31(27,28)22-15-9-18(10-16-22)24-23(26)17-30-21-13-11-20(29-2)12-14-21/h4-16H,3,17H2,1-2H3,(H,24,26) |
Clé InChI |
RLIOOUUUMXPHJS-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
SMILES canonique |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B320102.png)


![N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)cyclohexanecarboxamide](/img/structure/B320106.png)
![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B320108.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320110.png)
![N-[(4-methoxyphenyl)acetyl]-N'-(3-methylphenyl)thiourea](/img/structure/B320112.png)


![2-(2-sec-butylphenoxy)-N-(4-{[(2-sec-butylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320118.png)


![2-(2-methoxyphenoxy)-N-(4-{[(2-methoxyphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320124.png)
![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320125.png)
